molecular formula C20H17N5O B3728775 6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B3728775
M. Wt: 343.4 g/mol
InChI Key: RFHGZVAQYMBTFK-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Properties

IUPAC Name

4-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-12-7-9-14(10-8-12)17-11-18(26)24-20(23-17)25-19-21-13(2)15-5-3-4-6-16(15)22-19/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHGZVAQYMBTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4C(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Ring: Starting from 4-methylbenzoic acid, the quinazoline ring can be formed through a series of reactions involving nitration, reduction, and cyclization.

    Amination Reaction: The quinazoline derivative is then reacted with an amine to introduce the amino group.

    Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the quinazoline or pyrimidinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylphenyl)-2-aminopyrimidin-4(3H)-one: Lacks the quinazoline moiety.

    2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the 4-methylphenyl group.

Uniqueness

The presence of both the 4-methylphenyl and 4-methylquinazolin-2-yl groups in 6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one may confer unique biological activities and chemical properties compared to similar compounds. This dual substitution pattern can influence its binding affinity, selectivity, and overall pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

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